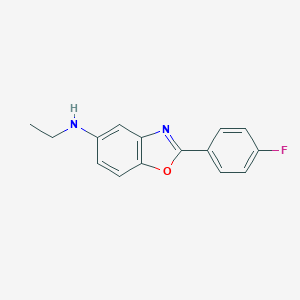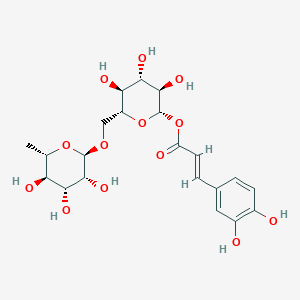
Swertiamacroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Swertiamacroside is a natural iridoid glycoside that is found in the plant species Swertia. It has been used for many years in traditional medicine in Asia, and recent scientific research has shown that it has potential applications in various fields such as medicine, agriculture, and food industry.
Aplicaciones Científicas De Investigación
Swertiamacroside has been extensively studied for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been found to have insecticidal properties and can be used as a natural pesticide. In the food industry, it can be used as a natural sweetener and flavor enhancer.
Mecanismo De Acción
The mechanism of action of Swertiamacroside is not fully understood, but it is believed to work by regulating various signaling pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Efectos Bioquímicos Y Fisiológicos
Swertiamacroside has been found to have various biochemical and physiological effects. It has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic animals. It also has anti-inflammatory effects and can reduce the production of inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Swertiamacroside in lab experiments is that it is a natural compound that is easily obtained from plant sources. It is also relatively stable and can be stored for long periods. However, one limitation is that the purity of Swertiamacroside obtained from plant sources can vary, which can affect the reproducibility of experiments.
Direcciones Futuras
There are many potential future directions for research on Swertiamacroside. One area of interest is its potential use in treating neurodegenerative diseases. Another area is its insecticidal properties and its potential use as a natural pesticide. Additionally, more research is needed to fully understand the mechanism of action of Swertiamacroside and its potential applications in various fields.
Conclusion:
In conclusion, Swertiamacroside is a natural iridoid glycoside that has potential applications in various fields such as medicine, agriculture, and food industry. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties, as well as its insecticidal properties and potential use as a natural sweetener and flavor enhancer. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Propiedades
Número CAS |
128585-97-7 |
|---|---|
Nombre del producto |
Swertiamacroside |
Fórmula molecular |
C21H28O13 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-8-14(25)16(27)18(29)20(32-8)31-7-12-15(26)17(28)19(30)21(33-12)34-13(24)5-3-9-2-4-10(22)11(23)6-9/h2-6,8,12,14-23,25-30H,7H2,1H3/b5-3+/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |
Clave InChI |
VMCOATNLXZKVSB-JRQIJAMCSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |
Sinónimos |
1-O-caffeoyl-6-O-alpha-rhamnopyranosyl-beta-glycopyranoside 1-O-caffeoyl-O-rutinose ester swertiamacroside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



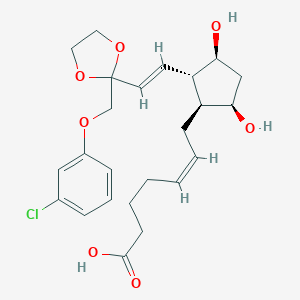
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
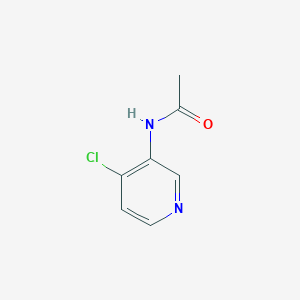
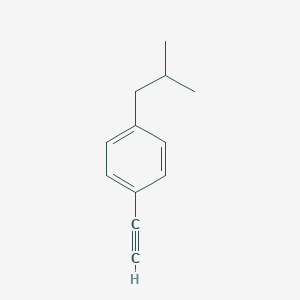
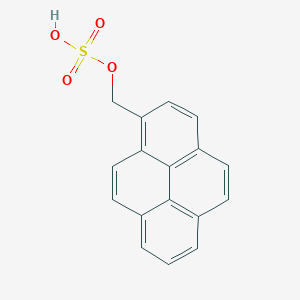
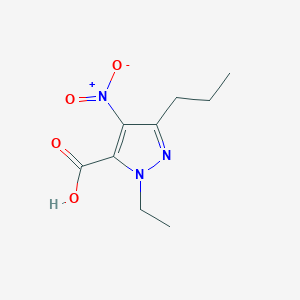
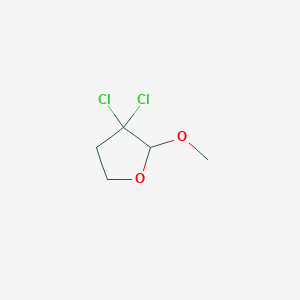
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
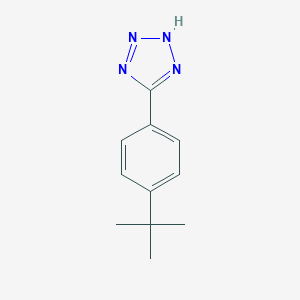
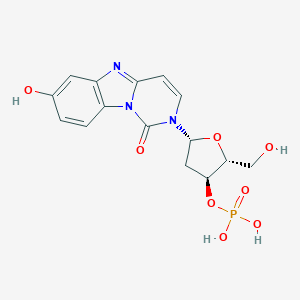
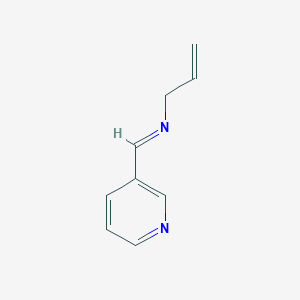
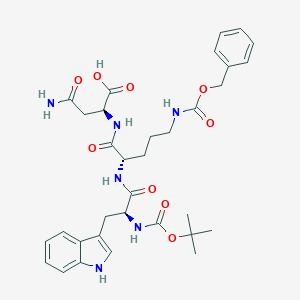
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
